Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate
CAS No.: 1030846-88-8
Cat. No.: VC2554241
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030846-88-8 |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | tert-butyl 7-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate |
| Standard InChI | InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,16H,7-9H2,1-3H3 |
| Standard InChI Key | LTOJETILXZZDPG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CO |
Introduction
Chemical Identity and Structure
Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate belongs to the indoline family of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing five-membered ring. The compound features several distinct structural elements that contribute to its chemical behavior and synthetic utility.
Basic Chemical Information
The fundamental chemical properties of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 1030846-88-8 |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | tert-butyl 7-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate |
| Standard InChI | InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,16H,7-9H2,1-3H3 |
| Standard InChIKey | LTOJETILXZZDPG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CO |
The compound consists of several key structural components:
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An indoline core (2,3-dihydroindole) providing the main scaffold
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A hydroxymethyl (-CH₂OH) group at the 7-position of the indoline ring
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A tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom
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A saturated C-C bond at the 2,3-position of the indoline ring
Structural Features and Reactivity
The molecular structure of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate confers specific reactivity patterns that are valuable in synthetic applications:
Biological Activities and Applications
Indoline derivatives, including tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate, have attracted significant interest due to their diverse biological activities and potential therapeutic applications.
Medicinal Chemistry Applications
The compound serves as an important intermediate in medicinal chemistry for several reasons:
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The hydroxymethyl functionality provides a versatile handle for connecting to other molecular fragments, enabling the development of complex bioactive molecules
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The protected nitrogen can be selectively deprotected and further functionalized to optimize biological activity and target specificity
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The rigid indoline core provides a well-defined three-dimensional scaffold that can be important for precise molecular recognition in biological systems
Research and Development Applications
Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate finds significant value in both academic and industrial research settings, particularly in drug discovery and development processes.
Role in Drug Discovery
As a synthetic intermediate, the compound contributes to drug discovery efforts in several ways:
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Serving as a building block for the synthesis of potential drug candidates
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Enabling the exploration of structure-activity relationships through systematic modifications
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Providing a scaffold for the development of focused compound libraries for biological screening
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Contributing to the optimization of lead compounds through targeted structural modifications
Chemical Transformations
The functional groups present in tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate enable various chemical transformations that expand its utility in synthetic chemistry:
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The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid
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It can be converted to various ethers, esters, or replaced with other functional groups
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The Boc-protected nitrogen can be deprotected and further functionalized
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The aromatic ring can undergo various substitution reactions
These transformation possibilities make the compound a versatile intermediate in the synthesis of structurally diverse molecules with potential biological activity.
Comparison with Related Compounds
To better understand the significance and utility of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate, it is helpful to compare it with structurally related compounds.
Comparison with Tert-butyl 7-(aminomethyl)indoline-1-carboxylate
A closely related compound is tert-butyl 7-(aminomethyl)indoline-1-carboxylate (CAS: 1086392-30-4), which differs only in having an aminomethyl (-CH₂NH₂) group instead of a hydroxymethyl (-CH₂OH) group at the 7-position:
| Property | Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate | Tert-butyl 7-(aminomethyl)indoline-1-carboxylate |
|---|---|---|
| CAS Number | 1030846-88-8 | 1086392-30-4 |
| Molecular Formula | C₁₄H₁₉NO₃ | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 249.3 g/mol | 248.32 g/mol |
| Functional Group at 7-position | Hydroxymethyl (-CH₂OH) | Aminomethyl (-CH₂NH₂) |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CO | CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CN |
This seemingly minor structural difference significantly impacts the reactivity and potential applications of these compounds :
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The hydroxymethyl group can participate in alcohol-specific reactions such as esterification and oxidation
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The aminomethyl group can form amides, imines, and participate in reductive amination reactions
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The difference in hydrogen bonding patterns affects solubility and potential interactions with biological targets
Structure-Activity Relationships
The relationship between structural features and biological activity in indoline derivatives provides insights into the potential significance of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate:
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The position of the hydroxymethyl group at C-7 may influence binding to specific biological targets
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The Boc-protected nitrogen can be cleaved to reveal the indoline NH, which can participate in hydrogen bonding interactions with biological targets
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The rigid indoline core provides a defined three-dimensional structure that can be important for molecular recognition
These structure-activity considerations guide the rational design of derivatives with optimized biological properties for specific therapeutic applications.
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